molecular formula C15H13FO3 B6402571 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid CAS No. 1261958-06-8

3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6402571
CAS No.: 1261958-06-8
M. Wt: 260.26 g/mol
InChI Key: ZBJJDXMAOUNOME-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methoxybenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2-fluoro-5-methoxyphenylboronic acid is coupled with 2-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-Hydroxy-5-methoxyphenyl)-2-methylbenzoic acid.

    Reduction: 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzyl alcohol.

    Substitution: 3-(2-Methoxy-5-methoxyphenyl)-2-methylbenzoic acid (if fluorine is substituted with a methoxy group).

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy group can influence its metabolic stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-5-methoxyphenyl)-benzoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)-2-hydroxybenzoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)-2-chlorobenzoic acid

Uniqueness

3-(2-Fluoro-5-methoxyphenyl)-2-methylbenzoic acid is unique due to the combination of its fluorine and methoxy substituents, which impart distinct chemical and physical properties. The presence of the methyl group on the benzoic acid moiety further differentiates it from similar compounds, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(19-2)6-7-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJDXMAOUNOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690122
Record name 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-06-8
Record name 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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